4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the nitration of 4-chloro-1H-benzo[d]imidazol-2(3H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Chloro-6-amino-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of benzimidazole derivatives.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can participate in electrophilic substitution reactions, enhancing the compound’s reactivity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-benzo[d]imidazol-2(3H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-benzo[d]imidazol-2(3H)-one: Lacks the chloro group, affecting its substitution reactions.
4-Chloro-6-amino-1H-benzo[d]imidazol-2(3H)-one: A reduction product of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one with different biological activities.
Uniqueness
The combination of these substituents allows for a wide range of chemical modifications and biological activities .
Properties
IUPAC Name |
4-chloro-6-nitro-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-4-1-3(11(13)14)2-5-6(4)10-7(12)9-5/h1-2H,(H2,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOQUPQKHBUPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.